(2-Hydroxy-4-phenylphenyl)thiourea
Description
(2-Hydroxy-4-phenylphenyl)thiourea is a thiourea derivative characterized by a biphenyl backbone with a hydroxyl group at the ortho position (C2) and a thiourea moiety (-NH-CS-NH2) attached to the para-substituted phenyl ring. Thioureas are widely studied for their biological activity, coordination chemistry, and applications in material science. The hydroxyl and phenyl substituents likely influence hydrogen bonding, solubility, and molecular planarity, distinguishing it from simpler thiourea derivatives .
Properties
IUPAC Name |
(2-hydroxy-4-phenylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c14-13(17)15-11-7-6-10(8-12(11)16)9-4-2-1-3-5-9/h1-8,16H,(H3,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNKTFHNBWMUDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)NC(=S)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901259778 | |
| Record name | Thiourea, N-(3-hydroxy[1,1′-biphenyl]-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820608-16-9 | |
| Record name | Thiourea, N-(3-hydroxy[1,1′-biphenyl]-4-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820608-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiourea, N-(3-hydroxy[1,1′-biphenyl]-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Hydroxy-4-phenylphenyl)thiourea can be synthesized through a condensation reaction between amines and carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature .
Industrial Production Methods
Industrial production of thiourea derivatives, including this compound, typically involves the reaction of primary amines with carbon disulfide or isothiocyanates under controlled conditions. The process may also include the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-4-phenylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The hydroxy and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Hydroxy-4-phenylphenyl)thiourea has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of dyes, elastomers, and other industrial materials.
Mechanism of Action
The mechanism of action of (2-Hydroxy-4-phenylphenyl)thiourea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the arachidonic acid pathway in human platelets, leading to reduced production of prostaglandins and thromboxanes . This inhibition is achieved through strong hydrophobic and electrostatic interactions with the active sites of enzymes like cyclooxygenase-1 (COX-1) .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Structure and Planarity
- : 1-(Biphenyl-4-ylcarbonyl)-3-(2-chloro-4-nitrophenyl)thiourea exhibits a near-planar structure with dihedral angles of 6.15° (between the thiourea group and biphenyl ring) and 0.92° (between the nitro-chlorophenyl ring and thiourea). This contrasts with its analog lacking the 2-chloro substituent, which shows larger dihedral angles (~16–17°). The chloro and nitro groups enhance planarity through intramolecular hydrogen bonds (N2-H2A···Cl1/O1), stabilizing the crystal lattice .
- Target Compound : The hydroxyl group in (2-Hydroxy-4-phenylphenyl)thiourea may similarly promote planarity via O-H···S hydrogen bonding, though steric hindrance from the ortho-hydroxy group could reduce planarity compared to para-substituted analogs.
Physicochemical Properties
Table 1: Comparison of Key Properties
*Calculated properties for the target compound based on structural analogs.
Hydrogen Bonding and Crystal Packing
Biological Activity
(2-Hydroxy-4-phenylphenyl)thiourea is an organosulfur compound with notable biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H12N2OS
- CAS Number : 1820608-16-9
- Structure : The compound features a thiourea backbone substituted with a hydroxyphenyl group and a phenyl group, enhancing its solubility and reactivity compared to other thiourea derivatives.
Synthesis Methods
This compound can be synthesized through various methods:
- Condensation Reaction : Involves the reaction of amines with carbon disulfide in an aqueous medium.
- Industrial Production : Typically achieved by reacting primary amines with carbon disulfide or isothiocyanates under controlled conditions, often utilizing catalysts to improve yield.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies show MIC values ranging from 40 to 50 µg/mL against bacteria such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.
- Comparison with Antibiotics : The compound demonstrated inhibition zones comparable to standard antibiotics like ceftriaxone, indicating its potential as an antibacterial agent .
Anticancer Activity
The anticancer properties of this compound have been evaluated in various studies:
- IC50 Values : The compound displayed IC50 values between 3 to 14 µM against different cancer cell lines, including pancreatic, prostate, and breast cancer cells.
- Mechanism of Action : It targets molecular pathways involved in cancer progression, such as those regulating angiogenesis and cell signaling. For example, it has been shown to induce apoptosis in MCF-7 breast cancer cells by arresting the cell cycle at the S phase .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects:
- Mechanism : It inhibits the arachidonic acid pathway in human platelets, leading to decreased production of pro-inflammatory mediators like prostaglandins and thromboxanes.
Research Findings and Case Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
